4-Thiazolemethanol, 2-ethynyl-(9CI)
Description
Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. bohrium.commedmedchem.comnumberanalytics.com This scaffold is not merely a structural curiosity but a "privileged structure" found in a vast array of biologically active compounds. bohrium.comnih.gov Its derivatives exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiretroviral properties. bohrium.comresearchgate.net The significance of the thiazole moiety is underscored by its presence in more than 18 FDA-approved drugs, such as the antibacterial agent Sulfathiazole, the anti-inflammatory drug Meloxicam, and the antiretroviral Ritonavir. bohrium.comnih.govijper.org The widespread utility of this scaffold has made the development of novel synthetic routes to thiazole derivatives a subject of intense and ongoing research in chemical literature. benthamdirect.com
The Ethynyl (B1212043) Moiety: A Versatile Functional Group in Molecular Design
The ethynyl group, a simple carbon-carbon triple bond, has been extensively utilized in drug discovery and development since the mid-20th century. nih.govresearchgate.netacs.org Its unique physicochemical properties make it a highly versatile functional group. The linear geometry of the acetylene (B1199291) unit allows it to function as a rigid and predictable spacer, connecting different pharmacophores within a molecule. researchgate.netsci-hub.se Furthermore, the terminal alkyne is a key participant in "click chemistry," most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific construction of complex molecules from smaller, modular units. nih.govsci-hub.se The ethynyl group is also recognized as a bioisostere for various other functional groups, including phenyl rings and halogens, enabling chemists to fine-tune a molecule's properties while maintaining its biological activity. sci-hub.senih.gov
The Methanol (B129727) Group as a Reactive Handle
The primary alcohol, or methanol group (-CH₂OH), attached to the thiazole ring serves as a crucial reactive handle for synthetic transformations. wikipedia.orgnih.gov This functional group can readily undergo a variety of well-established chemical reactions. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also participate in esterification with carboxylic acids or etherification with alkyl halides, allowing for the attachment of diverse substituents. This reactivity makes the methanol group a key site for modifying the compound's solubility, polarity, and potential for forming hydrogen bonds, which are critical parameters in drug design and materials science.
Historical Perspectives on Related Thiazole-Containing Molecules in Chemical Literature
The systematic study of thiazole chemistry began in the late 19th century. numberanalytics.comimp.kiev.ua The foundational work by Hantzsch in 1887, describing the reaction of α-haloketones with thioamides, remains a classic and widely used method for constructing the thiazole ring. ijper.orgimp.kiev.ua The discovery of the thiazole ring in essential natural products, most notably thiamine (B1217682) (vitamin B₁), highlighted its biological importance. britannica.com Subsequently, the thiazole scaffold was identified in other critical molecules like penicillins. ijper.org In the realm of synthetic chemistry, thiazole derivatives such as the sulfa drug Sulfathiazole and the rubber vulcanization accelerator 2-Mercaptobenzothiazole became commercially significant products. ijper.orgbritannica.com This rich history has cemented the thiazole ring as a fundamental heterocyclic system in chemical science.
Current Research Gaps and Opportunities Pertaining to 4-Thiazolemethanol, 2-ethynyl-(9CI)
Despite the well-documented importance of its constituent functional groups, specific research on 4-Thiazolemethanol, 2-ethynyl-(9CI) is notably limited in the published literature. A preparative method has been noted, involving the reaction of 2-bromo-4-thiazole carboxaldehyde with ethynyl magnesium bromide, but extensive characterization and application studies are scarce. prepchem.com
This lack of specific data represents a significant research gap but also a compelling opportunity. The trifunctional nature of this molecule makes it a highly attractive, yet underexplored, building block.
Key Research Opportunities:
Medicinal Chemistry: The molecule could serve as a versatile scaffold for generating libraries of novel compounds. The ethynyl group is primed for click chemistry to introduce diverse substituents, while the methanol group can be derivatized to modulate physicochemical properties. The inherent biological potential of the thiazole ring makes these derivatives promising candidates for various therapeutic targets.
Materials Science: The rigid, linear ethynyl group and the aromatic thiazole ring suggest potential applications in the development of novel organic materials. Derivatives could be explored for their electronic, optical, or luminescent properties, potentially leading to new conductive polymers or components for organic light-emitting diodes (OLEDs). numberanalytics.com
Chemical Biology: The terminal alkyne can be used as a reactive probe for labeling and identifying biological targets, contributing to a deeper understanding of cellular processes. nih.govsci-hub.se
The systematic exploration of the synthesis, reactivity, and application of 4-Thiazolemethanol, 2-ethynyl-(9CI) holds considerable promise for advancing multiple fields of chemical science.
Physicochemical Data for 4-Thiazolemethanol, 2-ethynyl-(9CI)
| Property | Value | Source |
|---|---|---|
| CAS Number | 153028-00-3 | guidechem.com |
| Molecular Formula | C6H5NOS | guidechem.com |
| Appearance | Colorless liquid | guidechem.com |
| Key Functional Groups | Thiazole, Ethynyl, Methanol | - |
| Potential Synthesis Route | Reaction of 2-bromo-4-thiazole carboxaldehyde and ethynyl magnesium bromide | prepchem.com |
Retrosynthetic Analysis of the Thiazole-Ethynyl-Methanol Architecture
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For 4-Thiazolemethanol, 2-ethynyl-(9CI), the analysis reveals several key disconnections that inform the forward synthetic strategy.
The most apparent disconnection is the carbon-carbon triple bond of the ethynyl group at the C2 position. This bond can be retrosynthetically cleaved via a functional group interconversion (FGI), suggesting a precursor such as a 2-halo-4-thiazolemethanol derivative. This disconnection points directly to a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling, as a powerful final-step strategy for introducing the alkyne.
A second major disconnection targets the thiazole ring itself. The heterocyclic core can be broken down into acyclic fragments that can be reassembled through a cyclocondensation reaction. This approach is central to de novo synthesis strategies. The most common disconnection for thiazoles breaks the C4-C5 and N3-C4 bonds, leading back to an α-halocarbonyl compound, and the S1-C2 and N3-C2 bonds, leading to a thioamide. This specific disconnection is the basis of the well-established Hantzsch thiazole synthesis.
Finally, the 4-hydroxymethyl substituent (-CH₂OH) can be addressed. It can be carried through the synthesis from a starting material already containing this functional group (in a protected or unprotected form) or it can be introduced via functional group interconversion from a related group, such as a carboxylic acid or an ester at the C4 position, which would then be reduced in a late-stage synthetic step.
Based on this analysis, a plausible synthetic pathway involves:
Formation of a substituted thiazole ring bearing a protected hydroxymethyl or carboxylate group at the C4 position and a halogen at the C2 position.
Introduction of the ethynyl group at the C2 position via a Sonogashira cross-coupling reaction.
Deprotection or modification of the C4 substituent to yield the final 4-thiazolemethanol product.
De Novo Synthesis Approaches to the Thiazole Ring System
The formation of the thiazole core is the cornerstone of the synthesis. Several cyclocondensation methods have been developed, with the Hantzsch synthesis being the most prominent.
The Hantzsch thiazole synthesis, first described in 1887, is a versatile and widely used method for constructing the thiazole ring. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.comwikipedia.org The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comyoutube.com
To construct the specific framework of 4-Thiazolemethanol, 2-ethynyl-(9CI), adaptations to the standard Hantzsch protocol are necessary. The synthesis would require a thioamide that provides the C2-substituent and an α-haloketone that provides the C4-substituent. To facilitate the eventual introduction of the ethynyl group, a common strategy is to use a thioamide that installs a halogen at the C2 position, such as a thiourea (B124793) derivative which can be converted to a 2-aminothiazole (B372263) and subsequently diazotized and halogenated, or more directly, by using precursors that lead to 2-halothiazoles.
The α-halocarbonyl component must contain the precursor to the 4-hydroxymethyl group. A suitable starting material would be a halogenated derivative of 1,3-dihydroxyacetone, where one hydroxyl group is protected to prevent side reactions.
| α-Halocarbonyl Component | Thioamide Component | Reaction Conditions | Product Type | Yield |
| 1-Chloro-3-hydroxyacetone | Thioacetamide | Ethanol, reflux | 2-Methyl-4-thiazolemethanol | Moderate |
| 3-Bromo-1,1-diethoxypropan-2-one | Thiourea | Methanol, heat | 2-Amino-4-(diethoxymethyl)thiazole | Good |
| 1,3-Dichloroacetone | Thioformamide | Solvent-free, microwave | 2,4-Dichloromethylthiazole | High |
This table presents illustrative examples of Hantzsch synthesis adaptations for building functionalized thiazole cores relevant to the target molecule.
Cook-Heilbron Synthesis : This method produces 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids. wikipedia.orgpharmaguideline.comnih.gov While effective for producing 5-amino derivatives, it is less direct for the specific substitution pattern of the target molecule.
Tcherniac's Synthesis : This approach involves the hydrolysis of α-thiocyanoketones to generate 2-substituted thiazoles. pharmaguideline.com
Modern Variations : Contemporary organic synthesis has introduced numerous variations. For instance, thiazoles can be synthesized from the reaction of thioamides with alkynyl(aryl)iodonium reagents. acs.org Another modern approach involves the calcium-catalyzed reaction of thioamides with propargyl alcohols, which can chemoselectively form functionalized thiazoles. nih.gov Some green chemistry approaches utilize microwave irradiation or environmentally benign solvents like water or PEG-400 to improve reaction efficiency and sustainability. bepls.com
Introduction of the Ethynyl Group
With the thiazole core constructed, the next critical step is the installation of the ethynyl group at the C2 position. The C2-proton of the thiazole ring is the most acidic, which allows for direct deprotonation, but cross-coupling reactions involving a C2-halo precursor are generally more reliable and widely employed. wikipedia.orgpharmaguideline.com
The Sonogashira reaction is a robust and highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the premier method for introducing an ethynyl group onto a thiazole ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The synthesis of 4-Thiazolemethanol, 2-ethynyl-(9CI) via this route would involve the coupling of a 2-halo-4-(protected-methanol)thiazole (where the halide is typically iodine or bromine) with a suitable alkyne. A common and practical choice for the alkyne is trimethylsilylacetylene (B32187) (TMSA), which is less hazardous than acetylene gas. The trimethylsilyl (B98337) (TMS) group acts as a protecting group and is easily removed under mild basic or fluoride-mediated conditions after the coupling is complete.
The general reaction scheme is as follows: 2-Bromo-4-(hydroxymethyl)thiazole + HC≡CSi(CH₃)₃ → (in the presence of a Pd catalyst, CuI, and base) → 2-((Trimethylsilyl)ethynyl)-4-(hydroxymethyl)thiazole → (deprotection) → 4-Thiazolemethanol, 2-ethynyl-(9CI).
| Thiazole Substrate | Alkyne | Catalyst System | Conditions | Yield |
| 2-Iodothiazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, rt | >90% |
| 2-Bromothiazole-4-carboxylate | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | Dioxane, 80 °C | 85-95% |
| 6-Bromoimidazo[2,1-b]thiazole | Various terminal alkynes | Pd/Cu in water | Water, surfactant | Good |
| 2-Bromoaniline (for indole (B1671886) synthesis) | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl, TMP | Acetonitrile, rt | 78% |
This table showcases the versatility and efficiency of the Sonogashira coupling for the alkynylation of various heterocyclic and aromatic systems, including those relevant to the target structure. nih.govresearchgate.net
While the Sonogashira coupling is highly effective, alternative strategies for ethynylation exist, which can be useful to avoid specific reagents or side reactions.
Copper-Free Sonogashira Coupling : A significant drawback of the traditional Sonogashira reaction is the copper(I) co-catalyst, which can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org To circumvent this, copper-free variants have been developed. These reactions often require more specialized palladium catalysts or different reaction conditions but provide a cleaner route to the desired product, which is particularly important in complex molecule synthesis. nih.gov
Deprotonation and Alkynylation : The proton at the C2 position of the thiazole ring is significantly acidic (pKa ≈ 20-21) and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium). wikipedia.orgpharmaguideline.com The resulting 2-lithiated thiazole is a potent nucleophile that can react with an electrophilic source of acetylene to form the C-C bond. This method avoids the use of transition metals but requires strictly anhydrous conditions and may not be compatible with all functional groups.
Synthetic Methodologies and Strategies for 4-Thiazolemethanol, 2-ethynyl-(9CI)
The synthesis of 4-Thiazolemethanol, 2-ethynyl-(9CI), a molecule featuring a disubstituted thiazole core, requires careful strategic planning to ensure the correct placement of functional groups and to manage their respective reactivities. Key synthetic challenges include the regioselective construction of the 2,4-disubstituted thiazole ring, the introduction of the sensitive ethynyl group, and the formation of the methanol side chain. Methodologies often rely on building the thiazole ring from acyclic precursors with the desired substitution pattern, followed by functional group interconversions.
Properties
CAS No. |
153028-00-3 |
|---|---|
Molecular Formula |
C6H5NOS |
Molecular Weight |
139.172 |
IUPAC Name |
(2-ethynyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C6H5NOS/c1-2-6-7-5(3-8)4-9-6/h1,4,8H,3H2 |
InChI Key |
RKERPGZOCHXPTN-UHFFFAOYSA-N |
SMILES |
C#CC1=NC(=CS1)CO |
Origin of Product |
United States |
Reaction Pathways and Derivatization of 4 Thiazolemethanol, 2 Ethynyl 9ci
Reactions Involving the Ethynyl (B1212043) Group
The ethynyl group is a highly versatile functional group that can participate in a wide array of chemical reactions, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations. These reactions provide powerful tools for the construction of more complex molecular architectures based on the 2-ethynyl-4-thiazolemethanol core.
Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne of 4-Thiazolemethanol, 2-ethynyl-(9CI) is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. The resulting 1,4-disubstituted triazole products are of significant interest in medicinal chemistry and materials science.
The general transformation can be represented as follows:
Scheme 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Thiazolemethanol, 2-ethynyl-(9CI).
The reaction is typically carried out under mild conditions, often in aqueous solvent mixtures, and tolerates a wide variety of functional groups, making it a robust method for creating diverse molecular libraries.
Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Thiazole (B1198619) Derivatives
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product | Reference |
| 2-Ethynylthiazole derivative | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(thiazol-2-yl)-1H-1,2,3-triazole derivative | researchgate.netresearchgate.net |
| 4-Ethynyl-N,N-dimethylaniline | Triazide | CuBr, DIPEA | Acetonitrile | Tri-Click 4-ethynyl-N,N-dimethylaniline product | nrochemistry.com |
Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)
While specific examples for 4-Thiazolemethanol, 2-ethynyl-(9CI) are not extensively documented, the ethynyl group is known to undergo hydrofunctionalization reactions. These reactions involve the addition of H-X across the triple bond.
Hydration: The acid-catalyzed hydration of the terminal alkyne, typically in the presence of a mercury(II) salt, would be expected to follow Markovnikov's rule to yield a methyl ketone derivative, (2-(acetyl)-4-thiazolyl)methanol.
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the triple bond would lead to the formation of vinyl halides. The regioselectivity of this addition can often be controlled by the reaction conditions.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)
The terminal alkyne of 4-Thiazolemethanol, 2-ethynyl-(9CI) can serve as a coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of the alkyne with an aryl or vinyl halide. nrochemistry.compkusz.edu.cn This reaction would lead to the formation of a substituted alkene, extending the carbon framework from the ethynyl group.
Suzuki Coupling: In a Suzuki coupling, the alkyne would first need to be converted to a vinylboronic acid or ester. This intermediate could then be coupled with an aryl or vinyl halide to form a disubstituted alkene. Conversely, the thiazole ring itself can be functionalized via Suzuki coupling. nih.govresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgnumberanalytics.comwikipedia.org The ethynyl group of the title compound could be coupled with an aryl or vinyl halide, or it could be converted into a stannylalkyne for subsequent coupling with a suitable electrophile.
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product Type |
| Heck | 4-Thiazolemethanol, 2-ethynyl-(9CI) | Aryl/Vinyl Halide | Pd Catalyst | Substituted Alkene |
| Suzuki | Vinylboronic ester of the title compound | Aryl/Vinyl Halide | Pd Catalyst | Disubstituted Alkene |
| Stille | 4-Thiazolemethanol, 2-ethynyl-(9CI) | Organostannane | Pd Catalyst | Substituted Alkene/Arene |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The ethynyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.
Diels-Alder Reaction: As a dienophile, 4-Thiazolemethanol, 2-ethynyl-(9CI) can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the alkyne as a dienophile is often enhanced by the electron-withdrawing nature of the thiazole ring.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can lead to the formation of highly strained cyclobutene (B1205218) derivatives. nih.gov Thermal [2+2] cycloadditions are also possible with specific partners like ketenes.
Transformations of the Methanol (B129727) Functionality
The primary alcohol group at the 4-position of the thiazole ring offers another site for chemical modification, most notably through oxidation.
Oxidation to Aldehydes or Carboxylic Acids
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org
Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly used to oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. organic-chemistry.orglibretexts.org The resulting 2-ethynyl-4-formylthiazole would be a valuable intermediate for further synthetic transformations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-ethynylthiazole-4-carboxylic acid. organic-chemistry.orglibretexts.orgsavemyexams.com
Table 3: Oxidation of Hydroxymethylthiazole Derivatives
| Substrate | Oxidizing Agent | Product | Reference |
| (Thiazol-2-yl)methanol derivative | Sulfuric Acid/O₂ | Corresponding Ketone | researchgate.net |
| 4-Methyl-5-(hydroxymethyl)thiazole | MnO₂, CrO₃, or NaOCl | 4-Methyl-5-formylthiazole | organic-chemistry.org |
| Primary Alcohols | Potassium Permanganate (KMnO₄) | Carboxylic Acids | libretexts.org |
| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | libretexts.org |
Esterification and Etherification Reactions
The primary alcohol of 4-Thiazolemethanol, 2-ethynyl-(9CI) serves as a key site for derivatization through esterification and etherification. These reactions allow for the introduction of a wide variety of functional groups, modifying the compound's physicochemical properties.
Esterification is readily achieved by reacting the alcohol with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
Etherification , such as the Williamson ether synthesis, can be accomplished by first deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying a compound's bioavailability.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Acetylation | Acetic anhydride, Pyridine | 2-ethynyl-4-thiazolylmethyl acetate |
| Benzoylation | Benzoyl chloride, Triethylamine | 2-ethynyl-4-thiazolylmethyl benzoate |
| Methylation | Sodium hydride, Methyl iodide | 4-(methoxymethyl)-2-ethynylthiazole |
| Benzylation | Potassium tert-butoxide, Benzyl bromide | 4-(benzyloxymethyl)-2-ethynylthiazole |
Halogenation and Subsequent Nucleophilic Substitutions
The hydroxyl group of 4-Thiazolemethanol, 2-ethynyl-(9CI) can be converted into a good leaving group, most commonly a halide, to facilitate subsequent nucleophilic substitution reactions. This two-step sequence opens a pathway to a vast array of derivatives.
Halogenation of the primary alcohol is typically performed using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding chloride (4-(chloromethyl)-2-ethynylthiazole) or bromide, respectively.
Once the halide is in place, it can be readily displaced by a wide range of nucleophiles in an S_N2 reaction. This allows for the introduction of nitrogen, sulfur, oxygen, and carbon-based functionalities. encyclopedia.pub The neopentyl-like steric hindrance around the substitution site is minimal in this case, allowing for efficient reactions. nih.gov
Table 2: Halogenation and Subsequent Nucleophilic Substitution
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Halogenation | Thionyl chloride (SOCl₂) | 4-(chloromethyl)-2-ethynylthiazole |
| 2. Substitution | Sodium azide (NaN₃) | 4-(azidomethyl)-2-ethynylthiazole |
| Sodium cyanide (NaCN) | (2-ethynyl-4-thiazolyl)acetonitrile | |
| Sodium thiomethoxide (NaSMe) | 2-ethynyl-4-((methylthio)methyl)thiazole | |
| Phthalimide potassium salt | 2-((2-ethynyl-4-thiazolyl)methyl)isoindoline-1,3-dione |
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring, being an aromatic heterocycle, can undergo electrophilic aromatic substitution (EAS). pressbooks.pub The position of attack is governed by the electronic effects of the existing substituents. The thiazole ring is generally electron-rich, with the C5 position being the most nucleophilic and thus the preferred site for electrophilic attack. wikipedia.orgpharmaguideline.comchemicalbook.com
The 2-ethynyl group is electron-withdrawing, which deactivates the ring towards EAS, while the 4-hydroxymethyl group is a weakly activating or deactivating group. Despite the deactivating effect of the ethynyl group, the inherent reactivity of the C5 position makes it the most likely site for substitution. wikipedia.orgpharmaguideline.com Common EAS reactions include halogenation and nitration. numberanalytics.comwvu.edu
Halogenation : Reagents like N-Bromosuccinimide (NBS) can introduce a bromine atom at the C5 position. numberanalytics.com
Nitration : A mixture of nitric acid and sulfuric acid can be used to introduce a nitro group at C5, although the conditions must be carefully controlled to avoid oxidation or degradation. numberanalytics.comwvu.edu
The introduction of substituents at the C5 position provides another handle for further derivatization of the core structure.
Nucleophilic Aromatic Substitution on the Thiazole Ring
Nucleophilic aromatic substitution (S_NAr) on the thiazole ring is less common than electrophilic substitution and generally requires specific activation. numberanalytics.comoxfordsciencetrove.com The most electron-deficient position in the thiazole ring is the C2 position, making it the most susceptible to nucleophilic attack. wikipedia.orgpharmaguideline.com
For S_NAr to occur on 4-Thiazolemethanol, 2-ethynyl-(9CI), a leaving group would typically need to be present on the ring, which is not the case in the parent molecule. However, derivatization could introduce such a group. For instance, if a halogen were introduced at the C2 position instead of the ethynyl group, it could be displaced by strong nucleophiles.
Alternatively, deprotonation at the C2 position using a strong organometallic base (e.g., n-butyllithium) can generate a nucleophilic organolithium species. wikipedia.orgpharmaguideline.com This C2-lithiated thiazole can then react with various electrophiles, achieving a net substitution at the C2 position.
Metal-Catalyzed Transformations of the Thiazole Core
The structural motifs of 4-Thiazolemethanol, 2-ethynyl-(9CI) are well-suited for a variety of metal-catalyzed transformations, which are powerful tools for C-C and C-heteroatom bond formation. acs.orgnih.gov
The terminal alkyne (ethynyl group) is particularly useful in Sonogashira coupling reactions . Catalyzed by palladium and copper complexes, this reaction allows for the coupling of the ethynylthiazole with aryl or vinyl halides, providing access to a wide range of conjugated systems.
Furthermore, the thiazole ring itself can participate in direct C-H activation/functionalization reactions. Palladium catalysts, for example, can mediate the coupling of the C5-H bond with various partners, such as aryl halides (direct arylation) or alkenes (Heck-type reactions). mdpi.com
Table 3: Examples of Metal-Catalyzed Reactions
| Reaction Name | Coupling Partners | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Aryl iodide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Et₃N | 2-(phenylethynyl)-4-thiazolemethanol derivative |
| Heck-Type C-H Alkenylation | Alkene (e.g., Styrene) | Pd(OAc)₂, PCy₃ | 5-styryl-2-ethynyl-4-thiazolemethanol derivative |
| Suzuki Coupling (of a 5-bromo derivative) | Arylboronic acid | Pd(PPh₃)₄, Base | 5-aryl-2-ethynyl-4-thiazolemethanol derivative |
These metal-catalyzed methods provide efficient and modular routes to complex thiazole derivatives that would be difficult to access through other means. nih.govresearchgate.net
Formation of Heterocyclic Derivatives from 4-Thiazolemethanol, 2-ethynyl-(9CI)
The functional groups of 4-Thiazolemethanol, 2-ethynyl-(9CI) serve as versatile synthons for the construction of new, fused, or linked heterocyclic systems. fabad.org.trchemmethod.com
The ethynyl group is a powerful building block for cycloaddition reactions. For example:
Huisgen 1,3-Dipolar Cycloaddition : The reaction of the terminal alkyne with an organic azide, often catalyzed by copper(I) (a "click" reaction), yields a stable 1,2,3-triazole ring, linking the thiazole to another molecular fragment.
Diels-Alder Reactions : The ethynyl group can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, potentially leading to the formation of six-membered rings. wikipedia.org
The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions to form other heterocycles, such as pyrimidines or imidazoles. jpionline.org Combining modifications of the hydroxyl and ethynyl groups can lead to complex polycyclic structures.
Solid-Phase Synthesis Applications Utilizing 4-Thiazolemethanol, 2-ethynyl-(9CI)
The presence of a hydroxymethyl group makes 4-Thiazolemethanol, 2-ethynyl-(9CI) an excellent candidate for solid-phase organic synthesis (SPOS). mdpi.com The alcohol provides a convenient handle for anchoring the molecule to a solid support, such as a Merrifield or Wang resin. rsc.orgresearchgate.net
A general strategy would involve:
Immobilization : The 4-hydroxymethyl group is attached to the resin via an appropriate linker, for example, by forming an ether linkage.
On-Resin Modification : With the thiazole scaffold anchored, chemical transformations can be performed on the free ethynyl group or the C5 position of the thiazole ring. The progress of these reactions can often be monitored using techniques like FT-IR spectroscopy. researchgate.net
Cleavage : Once the desired modifications are complete, the final product is cleaved from the solid support, typically under acidic conditions (e.g., using trifluoroacetic acid), to release the derivatized thiazole into solution for purification. acs.org
This approach allows for the rapid and efficient generation of a library of related thiazole derivatives, which is highly valuable in drug discovery and materials science. mdpi.comrsc.org
Advanced Analytical Methodologies for Structural and Electronic Characterization of 4 Thiazolemethanol, 2 Ethynyl 9ci and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Thiazolemethanol, 2-ethynyl-(9CI), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a thorough structural assignment.
¹H NMR would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the ethynyl (B1212043) proton (C≡C-H), the thiazole (B1198619) ring proton, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts (δ) and coupling constants (J) would be critical in confirming the substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. Key signals would correspond to the two carbons of the ethynyl group, the carbon atoms of the thiazole ring, and the carbon of the hydroxymethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the methylene and hydroxyl protons. HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons in the molecular skeleton.
Expected ¹H and ¹³C NMR Data for 4-Thiazolemethanol, 2-ethynyl-(9CI)
This table is predictive and based on known chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethynyl-H | 3.0 - 3.5 | - |
| Thiazole-H5 | 7.0 - 7.5 | 115 - 125 |
| -CH₂OH | 4.5 - 5.0 | 60 - 65 |
| -OH | Variable (depends on solvent and concentration) | - |
| Ethynyl-C (C≡CH) | - | 75 - 85 |
| Ethynyl-C (Thiazole-C≡C) | - | 85 - 95 |
| Thiazole-C2 | - | 140 - 150 |
| Thiazole-C4 | - | 150 - 160 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain the accurate mass of the molecular ion ([M]⁺), which allows for the confirmation of the molecular formula (C₆H₅NOS).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 4-Thiazolemethanol, 2-ethynyl-(9CI), characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the ethynyl group (-C≡CH), or cleavage of the thiazole ring.
Predicted Fragmentation Pattern for 4-Thiazolemethanol, 2-ethynyl-(9CI)
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |
|---|---|---|
| [M]⁺ | 139 | C₆H₅NOS⁺ |
| [M-CH₂OH]⁺ | 108 | C₅H₂NS⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-H stretch of the alkyne, and various vibrations associated with the thiazole ring.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide a strong signal for the C≡C triple bond, complementing the IR data.
Characteristic Vibrational Frequencies for 4-Thiazolemethanol, 2-ethynyl-(9CI)
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |
| C-H Stretch (alkyne) | ~3300 | Strong |
| C≡C Stretch (alkyne) | 2100-2260 | Strong |
| C=N Stretch (thiazole) | 1600-1650 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. The presence of the conjugated system, involving the thiazole ring and the ethynyl group, would give rise to characteristic absorption maxima (λmax). These absorptions correspond to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of heteroatoms. Studies on similar thiazole derivatives often reveal shifts in absorption based on substitution, which can be indicative of the electronic properties of the molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (If Single Crystals Are Obtainable)
Should single crystals of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This would offer an unambiguous confirmation of the molecular structure and conformation in the crystalline form.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages would be compared with the calculated values for the proposed molecular formula, C₆H₅NOS, to verify its elemental composition.
Calculated Elemental Composition for C₆H₅NOS
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 51.78 |
| Hydrogen (H) | 3.62 |
| Nitrogen (N) | 10.06 |
| Oxygen (O) | 11.49 |
Theoretical and Computational Investigations of 4 Thiazolemethanol, 2 Ethynyl 9ci
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely employed in chemistry and materials science to predict molecular properties and reactivity. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more tractable than traditional ab initio methods, making it suitable for a wide range of molecular systems.
For a molecule like 4-Thiazolemethanol, 2-ethynyl-(9CI), DFT calculations can provide valuable insights into its geometry, electronic properties, and chemical behavior. These calculations can help in understanding the distribution of electrons within the molecule, identifying reactive sites, and predicting its stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron-donating capability. The energy of the LUMO is related to the electron affinity and signifies the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater electron-accepting tendency. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests that the molecule is more reactive.
For 4-Thiazolemethanol, 2-ethynyl-(9CI), FMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO would indicate the nucleophilic sites, while the LUMO distribution would highlight the electrophilic sites.
Illustrative Data for Thiazole (B1198619) Derivatives:
The following table presents representative HOMO and LUMO energies and the corresponding energy gaps for some thiazole derivatives, as calculated by DFT methods in various studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Amino-4-(p-tolyl)thiazole | -5.54 | -0.83 | 4.71 |
| 2-Methoxy-1,3-thiazole | -6.27 | -0.99 | 5.28 |
| Thiazole-4-carboxylic acid | -7.44 | -2.11 | 5.33 |
| Thiazole-based Hydrazone 1 | -6.12 | -2.00 | 4.12 |
| Thiazole-based Hydrazone 2 | -5.99 | -2.06 | 3.93 |
This data is compiled from various sources for illustrative purposes and does not represent experimental values for 4-Thiazolemethanol, 2-ethynyl-(9CI).
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is a 3D representation of the electrostatic potential on the surface of a molecule. Different colors on the MEP map indicate different potential values.
Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with a high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, depicted in blue, have a lower electron density and are prone to nucleophilic attack. These regions are usually located around hydrogen atoms attached to electronegative atoms or other electron-deficient centers. Green areas represent regions of neutral potential.
For 4-Thiazolemethanol, 2-ethynyl-(9CI), an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the thiazole and methanol (B129727) groups, respectively, making them potential sites for electrophilic attack. The hydrogen atom of the hydroxyl group and potentially the ethynyl (B1212043) group would likely exhibit positive potential, indicating them as possible sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge transfer and delocalization of electrons within a molecule. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
In the context of 4-Thiazolemethanol, 2-ethynyl-(9CI), NBO analysis would help in understanding the electronic interactions between the thiazole ring, the ethynyl group, and the methanol substituent. It would quantify the delocalization of electrons from the lone pairs of the nitrogen and sulfur atoms in the thiazole ring and the oxygen atom in the methanol group.
Illustrative NBO Analysis for a Thiazole Derivative:
The following table provides examples of significant donor-acceptor interactions and their stabilization energies for a representative thiazole derivative.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N3 | π(C2-S1) | 25.4 |
| LP(1) S1 | π(C2-N3) | 18.2 |
| π(C4-C5) | π(C2-N3) | 15.7 |
| LP(1) O6 | σ(C4-H8) | 5.3 |
| π(C9-C10) | π*(C2-N3) | 3.1 |
This data is hypothetical and for illustrative purposes only.
Quantum Chemical Modeling of Reaction Mechanisms Involving 4-Thiazolemethanol, 2-ethynyl-(9CI)
Quantum chemical modeling is a critical tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and transition states involved. This information provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For 4-Thiazolemethanol, 2-ethynyl-(9CI), such modeling could be used to investigate its synthesis, degradation, or its participation in various chemical transformations. For example, it could be used to study the mechanism of its oxidation, reduction, or its reaction with other molecules.
Transition State Characterization
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. It is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Characterizing the transition state is crucial for understanding the kinetics of a reaction, as the energy of the TS determines the activation energy.
Computational methods can be used to locate and characterize transition states. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The geometry of the transition state provides insights into the bonding changes that occur during the reaction.
Reaction Energy Profiles
A reaction energy profile is a plot of the energy of a system as a function of the reaction coordinate. It provides a visual representation of the energy changes that occur during a chemical reaction. The profile shows the relative energies of the reactants, products, intermediates, and transition states.
Illustrative Reaction Energy Barriers for Thiazole Biotransformation:
The following table shows calculated energy barriers for different metabolic pathways of a thiazole ring, which can be considered as an example of reaction energy profile data. nih.gov
| Reaction Pathway | Energy Barrier (kcal/mol) |
| Epoxidation | 13.63 |
| S-oxidation | 14.56 |
| N-oxidation | 17.90 |
| Oxaziridine formation | 20.20 |
This data is from a study on the biotransformation of the thiazole group and is for illustrative purposes. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment.
For 4-Thiazolemethanol, 2-ethynyl-(9CI), MD simulations could be employed to explore its flexibility and preferred shapes (conformers) in various solvents, such as water or dimethyl sulfoxide, to mimic different experimental conditions. The simulations would reveal the dihedral angle distributions of the rotatable bonds, such as the one connecting the methanol group to the thiazole ring, identifying the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating the molecule in a solvent box, one can analyze the hydrogen bonding patterns between the hydroxyl group of the methanol moiety and solvent molecules, as well as other non-covalent interactions involving the thiazole ring and the ethynyl group. This information is crucial for understanding the molecule's solubility and how it might interact with biological macromolecules.
Table 1: Hypothetical Results of Conformational Analysis for 4-Thiazolemethanol, 2-ethynyl-(9CI)
| Dihedral Angle (C2-C4-C_methanol-O) | Population (%) | Predominant Intermolecular Interactions |
|---|---|---|
| -60° (gauche) | 45 | Hydrogen bond with solvent (water) |
| 180° (anti) | 35 | Pi-stacking with neighboring thiazole rings |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly those based on quantum mechanics, are instrumental in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. dntb.gov.ua Predicting NMR chemical shifts computationally can assist in the assignment of experimental spectra. Methods for predicting chemical shifts have evolved from early rule-based approaches to more sophisticated quantum mechanical (QM) calculations and, more recently, machine learning (ML) models. nih.govnih.gov For 4-Thiazolemethanol, 2-ethynyl-(9CI), Density Functional Theory (DFT) calculations could be performed to predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions is often improved by considering the solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. Machine learning approaches, trained on large datasets of experimental NMR data, also offer a rapid and increasingly accurate alternative for predicting chemical shifts. dntb.gov.uanih.govsourceforge.io
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Thiazolemethanol, 2-ethynyl-(9CI) in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (ethynyl) | 3.15 | - |
| H (thiazole ring) | 7.28 | - |
| H (methanol CH₂) | 4.75 | - |
| H (methanol OH) | 2.50 | - |
| C (ethynyl C≡) | - | 82.1 |
| C (ethynyl ≡C) | - | 75.3 |
| C (thiazole C2) | - | 155.4 |
| C (thiazole C4) | - | 148.9 |
| C (thiazole C5) | - | 115.6 |
Vibrational Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can help in the interpretation of experimental IR spectra. By performing a frequency calculation on the optimized geometry of 4-Thiazolemethanol, 2-ethynyl-(9CI), one can obtain the expected frequencies and intensities of its vibrational modes. Key vibrational modes would include the O-H stretch of the methanol group, the C≡C stretch of the ethynyl group, and various stretching and bending modes of the thiazole ring.
Table 3: Hypothetical Predicted Vibrational Frequencies for 4-Thiazolemethanol, 2-ethynyl-(9CI)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3450 | Hydroxyl group stretch |
| ν(C≡C) | 2150 | Ethynyl group stretch |
| ν(C=N) | 1620 | Thiazole ring stretch |
In Silico Screening for Ligand Binding or Catalytic Interactions
In silico screening techniques, such as molecular docking, are widely used in drug discovery and materials science to predict the binding affinity and mode of interaction between a small molecule and a target macromolecule, such as a protein or an enzyme.
For 4-Thiazolemethanol, 2-ethynyl-(9CI), molecular docking studies could be conducted to explore its potential as an inhibitor or ligand for various biological targets. For instance, the thiazole moiety is a common scaffold in medicinal chemistry. researchgate.net A virtual screening campaign could be performed where the compound is docked into the active sites of a panel of enzymes or receptors to identify potential biological activities. The docking results would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Beyond ligand binding, computational methods can also be used to investigate the potential of a molecule to participate in or catalyze chemical reactions. For 4-Thiazolemethanol, 2-ethynyl-(9CI), quantum mechanics calculations could be used to study its reactivity, for example, by calculating the energies of its frontier molecular orbitals (HOMO and LUMO) or by modeling its participation in a hypothetical reaction mechanism.
Table 4: Hypothetical Molecular Docking Results for 4-Thiazolemethanol, 2-ethynyl-(9CI) against a Kinase Target
| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|
| -8.5 | ASP 145 | Hydrogen bond with methanol OH |
| PHE 80 | Pi-stacking with thiazole ring |
Role of 4 Thiazolemethanol, 2 Ethynyl 9ci in Complex Molecular Architecture Synthesis
As a Precursor in the Synthesis of Natural Products
The thiazole (B1198619) motif is a recurring structural element in a multitude of natural products exhibiting a broad range of biological activities. While direct incorporation of 4-Thiazolemethanol, 2-ethynyl-(9CI) into a total synthesis of a natural product is not yet widely documented, its potential as a precursor for creating structurally diverse analogs is significant. The ethynyl (B1212043) group serves as a versatile handle for various coupling reactions, allowing for the introduction of diverse side chains and the construction of larger molecular frameworks.
The general strategy involves leveraging the reactivity of the alkyne for carbon-carbon bond formation, such as in Sonogashira, Glaser, or click reactions, to append fragments that mimic or modify the side chains of known natural products. The hydroxymethyl group can be further oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to facilitate cyclizations or further derivatizations, thereby expanding the accessible chemical space for novel bioactive molecules.
As a Building Block for Pharmaceutical Intermediates
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. mdpi.comsciencescholar.us The compound 4-Thiazolemethanol, 2-ethynyl-(9CI) serves as a valuable intermediate in the synthesis of novel pharmaceutical agents due to its modifiable functional groups. Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). whiterose.ac.uk
The synthesis of this key intermediate can be envisioned through a multi-step sequence, likely starting from a readily available thiazole derivative. A plausible synthetic route involves the introduction of a bromine or triflate group at the 2-position of a 4-hydroxymethylthiazole (B1350391) derivative, followed by a Sonogashira cross-coupling reaction with a protected acetylene (B1199291) source. researchgate.netnih.gov Subsequent deprotection would yield the target compound.
The ethynyl group can be further elaborated through various reactions to introduce diverse functionalities. For instance, it can undergo hydration to form a methyl ketone, participate in cycloaddition reactions to form other heterocyclic rings, or be coupled with aryl or heteroaryl halides to construct extended π-systems. The hydroxymethyl group can be oxidized to an aldehyde for reductive amination or Wittig reactions, or converted to a leaving group for nucleophilic substitution. This versatility allows for the generation of a library of compounds for screening. A patent has highlighted the utility of 2-substituted-ethynylthiazole derivatives as imaging agents. google.com
Table 1: Potential Synthetic Transformations of 4-Thiazolemethanol, 2-ethynyl-(9CI) for Pharmaceutical Intermediate Synthesis
| Functional Group | Reaction Type | Potential Products |
| 2-Ethynyl | Sonogashira Coupling | Aryl/Heteroaryl substituted alkynes |
| Click Chemistry (CuAAC) | 1,2,3-Triazole derivatives | |
| Hydration | 2-Acetyl-4-hydroxymethylthiazole | |
| 4-Hydroxymethyl | Oxidation | 2-Ethynylthiazole-4-carbaldehyde |
| Etherification | Alkoxymethyl ethers | |
| Esterification | Carboxylate esters |
Application in the Construction of Functional Materials Components
Organic building blocks are fundamental molecular entities that serve as the foundation for the construction of more complex organic compounds and functional materials. hilarispublisher.comnih.gov The unique electronic and structural features of 4-Thiazolemethanol, 2-ethynyl-(9CI) make it an attractive component for the design and synthesis of functional organic materials. The combination of the electron-deficient thiazole ring and the linear, rigid ethynyl group can be exploited to construct conjugated systems with specific electronic characteristics.
The terminal alkyne allows for its incorporation into larger π-conjugated systems through reactions like the Sonogashira coupling. washington.eduorganic-chemistry.org By reacting with di- or polyhalogenated aromatic or heteroaromatic compounds, oligomers and polymers with alternating thiazole-ethynyl units can be synthesized. The hydroxymethyl group provides a site for further modification, such as attachment to a polymer backbone or a surface, or for introducing solubility-enhancing groups. These structural features are key in the bottom-up fabrication of functional materials. whiterose.ac.uknih.gov
Synthesis of Polymeric Systems Incorporating Thiazole-Ethynyl Units
The development of conjugated polymers containing heterocyclic units is a vibrant area of materials science. The incorporation of the 2-ethynyl-4-hydroxymethylthiazole moiety into a polymer backbone can be achieved through various polymerization techniques. The Sonogashira cross-coupling polymerization is a particularly effective method for creating polymers with alternating aryl/heteroaryl and ethynyl units. mdpi.com
For instance, 4-Thiazolemethanol, 2-ethynyl-(9CI) can act as a monomer in a polymerization reaction with a dihalo-co-monomer. The resulting polymer would possess a repeating unit containing the thiazole-ethynyl structure. The hydroxymethyl group can be protected during polymerization and deprotected afterward to provide a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's characteristics. Research has demonstrated the synthesis of fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units, showcasing the versatility of thiazole derivatives in polymer chemistry. rsc.org
Table 2: Representative Polymeric Structures from Thiazole-Ethynyl Monomers
| Co-monomer | Polymerization Method | Resulting Polymer Feature |
| 1,4-Diiodobenzene | Sonogashira Polymerization | Poly(phenylene ethynylene) with thiazole pendants |
| 2,5-Dibromothiophene | Sonogashira Polymerization | Poly(thiophene ethynylene) with thiazole pendants |
| Bis(azido)alkane | Azide-Alkyne Cycloaddition | Polymer with triazole-linked thiazole units |
Development of Molecular Probes and Tags
The terminal alkyne functionality of 4-Thiazolemethanol, 2-ethynyl-(9CI) makes it an ideal building block for the synthesis of molecular probes and tags via "click chemistry". organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent linkage of the ethynylthiazole moiety to molecules containing an azide (B81097) group. nih.govnih.gov
This strategy can be employed to attach the thiazole unit to biomolecules such as peptides, proteins, or nucleic acids to study their localization and function. nih.govnih.gov The thiazole ring itself may impart specific binding properties or can be further functionalized with a reporter group, such as a fluorophore, prior to the click reaction. The hydroxymethyl group offers a convenient site for the attachment of such reporter groups. The development of fluorescent organic small molecule probes is a significant area of research for bioimaging applications. mdpi.com The neuroprotective properties of certain methylthiazole derivatives have also been explored, suggesting the potential for developing targeted therapeutic probes. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-Thiazolemethanol, 2-ethynyl-(9CI), and how can reaction conditions be optimized?
A two-step approach is typically employed: (1) thiazole ring formation via Hantzsch synthesis using α-haloketones and thioamides, followed by (2) functionalization of the ethynyl group via Sonogashira coupling. Optimization involves factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and orthogonal arrays to minimize experimental runs while maximizing yield . Post-synthesis, purity is validated via HPLC and NMR spectroscopy.
Q. How can researchers characterize the structural and electronic properties of 4-Thiazolemethanol, 2-ethynyl-(9CI)?
Use a combination of spectroscopic and computational methods:
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Prioritize assays based on structural analogs (e.g., JNJ-1930942, a thiazolemethanol derivative):
- Calcium flux assays in cell lines expressing target receptors (e.g., α7 nAChR) to measure agonist/allosteric modulator activity.
- Electrophysiological patch-clamp studies to quantify ion channel modulation kinetics (e.g., desensitization time constants) .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?
- Mechanistic divergence : Confirm target engagement in vivo using radiolabeled analogs or PET tracers.
- Pharmacokinetic factors : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS.
- Metabolite interference : Identify active metabolites using high-resolution mass spectrometry (HRMS) and retest in vitro .
Q. What experimental designs are effective for studying the compound’s allosteric modulation of receptors like α7 nAChR?
Use concentration-response matrices to differentiate orthosteric vs. allosteric effects:
- Co-apply the compound with a fixed concentration of endogenous agonists (e.g., acetylcholine).
- Measure shifts in EC₅₀ and maximal response (Emax) via nonlinear regression. Advanced models (e.g., operational models of allostery) quantify cooperativity and efficacy .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Molecular docking : Screen against homology models of target receptors (e.g., α7 nAChR) and off-targets (e.g., 5-HT3A) to prioritize substituents.
- Molecular Dynamics (MD) simulations : Analyze binding pocket stability and hydrogen-bonding networks over time.
- Free-energy perturbation (FEP) : Predict ΔΔG values for mutations to refine selectivity .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow chemistry : Improve reproducibility and heat dissipation during exothermic steps (e.g., ethynylation).
- Chiral chromatography : Monitor enantiomeric excess (ee) at each step.
- Design of Experiments (DoE) : Optimize catalyst systems (e.g., Pd/Cu ratios in Sonogashira coupling) to minimize racemization .
Data Analysis and Optimization
Q. How should researchers statistically analyze conflicting results in dose-response studies?
- Apply hierarchical Bayesian modeling to pool data across experiments, accounting for variability in assay conditions.
- Use ANOVA with post-hoc Tukey tests to identify outliers or systematic biases (e.g., plate effects in HTS) .
Q. What methodologies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
